2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene
Overview
Description
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, also known as CF3CF2Cl, is a highly fluorinated organic compound that has recently gained attention in the scientific community for its potential applications in the synthesis of pharmaceuticals and other compounds. This compound has been studied for its ability to act as a catalyst in various reactions, as well as its ability to act as a reactant in certain reactions. Furthermore, it has been studied for its potential to act as an inhibitor or activator of certain biochemical and physiological processes. In
Safety And Hazards
For safety and hazards, it’s always best to refer to the specific Safety Data Sheet (SDS) for the compound . The SDS will provide comprehensive information about the potential hazards, safe handling practices, and emergency procedures4.
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years. As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic3.
properties
IUPAC Name |
2-chloro-3-(difluoromethyl)-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGGNWFRHSEYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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